[(1S,2R,3R,4R,5R,6S,7S,8R,10R,13R,14R,16S,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
CAS No.:
Cat. No.: VC14467434
Molecular Formula: C36H49NO12
Molecular Weight: 687.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C36H49NO12 |
|---|---|
| Molecular Weight | 687.8 g/mol |
| IUPAC Name | [(1S,2R,3R,4R,5R,6S,7S,8R,10R,13R,14R,16S,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
| Standard InChI | InChI=1S/C36H49NO12/c1-8-37-16-33(17-43-4)22(47-18(2)38)14-23(44-5)35-21-15-34(42)30(48-32(41)20-12-10-9-11-13-20)24(21)36(49-19(3)39,29(40)31(34)46-7)25(28(35)37)26(45-6)27(33)35/h9-13,21-31,40,42H,8,14-17H2,1-7H3/t21-,22-,23+,24-,25?,26+,27-,28-,29+,30-,31+,33+,34-,35+,36-/m1/s1 |
| Standard InChI Key | RIPYIJVYDYCPKW-UXFCHLKDSA-N |
| Isomeric SMILES | CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H](C([C@H]31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)OC(=O)C)OC)OC)OC(=O)C)COC |
| Canonical SMILES | CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)OC(=O)C)COC |
Introduction
Chemical Identification and Structural Properties
Molecular Characterization
The compound belongs to the C19-diterpenoid alkaloid family, featuring a hexacyclic scaffold with multiple oxygenated functional groups. Its molecular formula is C36H49NO12, yielding a molecular weight of 687.8 g/mol . The IUPAC name reflects stereochemical complexity across 15 chiral centers, including:
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Diacetyloxy groups at positions 8 and 14
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Trimethoxy substitutions at C6, C16, and C18
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A methoxymethyl side chain at C13
The InChI string (InChI=1S/C36H49NO12/c1-8-37-16-33...) codifies this stereochemistry, enabling precise computational modeling .
Structural Comparison to Classical Aconitines
Unlike protoalkaloids such as aconitine or jesaconitine, this derivative incorporates a benzoyl moiety—a feature associated with lipo-alkaloids formed during traditional Aconitum processing . Transesterification of parent alkaloids (e.g., aconitine) with fatty acids or aromatic groups reduces acute toxicity while retaining bioactivity . The benzoate group in this compound likely arises from similar processing, modulating its pharmacokinetic profile compared to unmodified alkaloids .
Pharmacological and Toxicological Context
Mechanisms of Action
Like other aconitines, this compound interacts with voltage-gated sodium channels (Nav1.5), delaying inactivation and inducing persistent sodium currents . This mechanism underlies both therapeutic (analgesic, anti-inflammatory) and toxic (arrhythmogenic) effects:
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Cardiotoxicity: Prolonged sodium influx disrupts myocardial repolarization, predisposing to torsade de pointes (TdP) and ventricular fibrillation .
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Neurotoxicity: Peripheral nerve hyperexcitability causes paresthesia, muscle weakness, and respiratory depression .
The benzoate ester may enhance lipid solubility, prolonging tissue retention compared to hydroxylated aconitines .
Analytical Profiling and Detection
Chromatographic Methods
Liquid chromatography–tandem mass spectrometry (LC-MS/MS) remains the gold standard for detecting aconitine alkaloids . Key parameters for isolating this derivative include:
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Mobile Phase: Gradient elution with 0.1% formic acid in acetonitrile/water
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Retention Time: ~12–14 minutes (estimated based on C18 column behavior)
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Mass Transitions: Predicted m/z 688.3 → 105.1 (benzoate fragment) .
Metabolic Pathways
Proposed metabolism involves:
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Esterase-mediated hydrolysis of acetyloxy groups at C8/C14 .
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Renal excretion of hydrophilic metabolites, though benzoate may favor biliary elimination .
Toxicokinetic Considerations
Dose-Response Relationships
While no human data exist for this specific compound, murine LD50 values for related alkaloids provide benchmarks:
| Alkaloid | LD50 (mg/kg, subcutaneous) |
|---|---|
| Jesaconitine | 0.23 |
| Aconitine | 0.24–0.55 |
| Target Compound | Estimated 0.15–0.30* |
*Extrapolated from increased lipophilicity and structural analogs .
Antidotal Strategies
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VA-ECMO: Effective for refractory arrhythmias, as demonstrated in jesaconitine poisoning .
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Lipid Emulsion Therapy: Benzoate’s lipid solubility may enhance efficacy via sequestration .
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Alkaline Diuresis: Limited utility due to high protein binding (>90%) .
Future Research Directions
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